Triisobutylchlorosilane

Catalog No.
S1504863
CAS No.
13154-25-1
M.F
C12H27ClSi
M. Wt
234.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisobutylchlorosilane

CAS Number

13154-25-1

Product Name

Triisobutylchlorosilane

IUPAC Name

chloro-tris(2-methylpropyl)silane

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3

InChI Key

TZPZCTBZJKZFGY-UHFFFAOYSA-N

SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl

Canonical SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl

Triisobutylchlorosilane, also known as chlorotriisobutylsilane, is an organosilicon compound with the chemical formula [(CH3)2CHCH2]3SiCl[(CH_3)_2CHCH_2]_3SiCl. This compound is characterized by its three isobutyl groups attached to a silicon atom, along with a chlorine substituent. It is primarily utilized as a silylating agent in organic synthesis and has significant applications across various fields, including chemistry, biology, and material science. Its unique structure allows it to participate in diverse

Chlorotriisobutylsilane itself does not have a known biological mechanism of action. However, its role lies in serving as a precursor for the synthesis of more complex molecules with potential biological applications [].

Chlorotriisobutylsilane is a flammable liquid and can irritate skin and eyes. It is crucial to handle it with proper personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Flammability: Flash point below room temperature (around -20 °C) [].
  • Toxicity: Data on specific toxicity is limited, but it is recommended to handle it with caution due to its potential for irritation.
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  • Material Science: The compound is used in synthesizing silicon-based materials that exhibit unique optical and electronic properties.
  • Biotechnology: It plays a role in modifying biomolecules for improved stability and functionality.
  • Pharmaceuticals: Triisobutylchlorosilane is employed in synthesizing drug intermediates and active pharmaceutical ingredients .
  • Triisobutylchlorosilane can be synthesized through various methods:

    • Grignard Reaction: One common method involves the reaction of silicon tetrachloride with isobutylmagnesium chloride under anhydrous conditions to prevent hydrolysis.
    • Industrial Production: In industrial settings, it is produced by reacting silicon tetrachloride with isobutyl chloride in the presence of a catalyst like aluminum chloride. This reaction is typically conducted under controlled temperature and pressure conditions to maximize yield and purity .

    Similar Compounds: Comparison

    Several compounds share similarities with triisobutylchlorosilane. Here are some notable examples:

    CompoundStructure CharacteristicsReactivity
    TriisobutylsilaneLacks chlorine; less reactiveUsed mainly for silylation
    TriisopropylchlorosilaneContains isopropyl groups; different steric propertiesSimilar reactivity but distinct applications
    Trimethylsilyl ChlorideSmaller steric hindrance; more commonly usedMore reactive silylating agent

    Uniqueness: Triisobutylchlorosilane stands out due to its combination of steric bulk and reactivity. Its sterically hindered structure allows for selective reactions that may not be possible with smaller or less hindered silylating agents. This makes it particularly useful for specific applications where other reagents may fail.

    Synthesis of Silicon Phthalocyanines for Optoelectronic Thin Films

    Triisobutylchlorosilane serves as a crucial precursor in the synthesis of silicon phthalocyanines, which have emerged as promising n-type semiconductors for organic photovoltaics and organic thin-film transistors [10]. Silicon phthalocyanines synthesized using triisobutylchlorosilane as an axial substituent demonstrate superior optoelectronic properties compared to their non-substituted counterparts [1]. The incorporation of trialkylsilyl groups through triisobutylchlorosilane modification enhances solubility while maintaining the inherent electronic properties of the phthalocyanine core [11].

    Research has demonstrated that bis(trialkylsilyl oxide) silicon phthalocyanines, prepared using triisobutylchlorosilane derivatives, exhibit exceptional performance as photosensitizers for photodynamic applications [1]. These compounds display intense far-red absorption and emission characteristics, with absorption maxima typically occurring between 675-691 nanometers [11] [13]. The axial modification with trialkylsilyl groups derived from triisobutylchlorosilane reduces aggregation in solution, facilitating better film formation and device integration [11].

    Table 1: Optoelectronic Properties of Silicon Phthalocyanines Synthesized with Triisobutylchlorosilane Derivatives

    PropertyValue RangeReference Compound
    Absorption Maximum682-691 nmbis(tri-n-butylsilyl oxide) silicon phthalocyanine
    Emission Maximum691-700 nmSilicon phthalocyanine carboxylate esters
    Photoluminescence Quantum Yield40-52%Silicon phthalocyanine derivatives
    Redox Gap1.70-1.75 VTrialkylsilyl-substituted variants

    The thermal stability of silicon phthalocyanines synthesized using triisobutylchlorosilane precursors exceeds 300 degrees Celsius, making them suitable for high-temperature processing applications [48]. These materials demonstrate excellent stability under ambient conditions while maintaining their optoelectronic properties over extended periods [51].

    Development of Poly(4-alkylthiazole) Polymers with Tunable Electronic Properties

    Triisobutylchlorosilane plays a fundamental role in the synthesis of poly(4-alkylthiazole) polymers with trialkylsilyloxymethyl side chains, which exhibit remarkable electronic and optical properties [16]. These polymers, designated as electron-deficient conjugated materials, demonstrate superior performance as alternatives to conventional inorganic semiconductors [17]. The incorporation of trialkylsilyloxymethyl groups derived from triisobutylchlorosilane enhances polymer solubility and processability while maintaining excellent electronic transport characteristics [18].

    Research investigations have revealed that poly(4-alkylthiazole) polymers synthesized with triisobutylchlorosilane-derived side chains exhibit exceptional electron mobilities [18]. Specifically, polymers with tri-n-hexyl silyloxymethyl substituents demonstrate maximum electron mobilities of 6.4 × 10⁻⁴ square centimeters per volt-second, while tri-n-butyl variants achieve 2.7 × 10⁻⁴ square centimeters per volt-second [18]. These mobility values consistently exceed hole mobilities, confirming the n-type semiconductor character of these materials [18].

    Table 2: Electronic Properties of Poly(4-alkylthiazole) Polymers with Trialkylsilyl Substituents

    Polymer TypeElectron Mobility (cm²/V·s)Hole Mobility (cm²/V·s)Crystallization Behavior
    PTzTHX (hexyl)6.4 × 10⁻⁴Lower than electronHigh crystallinity
    PTzTNB (butyl)2.7 × 10⁻⁴Lower than electronModerate crystallinity
    PTzTIB (isobutyl)VariableLower than electronLimited crystallinity

    The thermal properties of these polymers demonstrate excellent stability, with glass transition temperatures exceeding 150 degrees Celsius and decomposition temperatures above 300 degrees Celsius [19]. The trialkylsilyl side chains derived from triisobutylchlorosilane contribute significantly to thermal stability through enhanced intermolecular interactions and reduced chain mobility [52].

    Ternary Additives in Organic Photovoltaic Devices

    Triisobutylchlorosilane serves as a precursor for synthesizing bis(trialkylsilyl oxide) silicon phthalocyanines that function as highly effective ternary additives in organic photovoltaic devices [12]. These additives, when incorporated into poly(3-hexylthiophene):phenyl-C61-butyric acid methyl ester bulk heterojunction systems, demonstrate remarkable performance enhancements [12]. The addition of bis(tri-n-hexylsilyl oxide) silicon phthalocyanine as a ternary component results in short circuit current density increases of up to 25% and efficiency improvements of up to 20% [12].

    The mechanism underlying these performance improvements involves the preferential migration of silicon phthalocyanine additives to the donor-acceptor interface during film formation [28]. This interfacial positioning facilitates enhanced charge collection and transfer between donor and acceptor materials [12]. The unique crystallization tendency of bis(trialkylsilyl oxide) silicon phthalocyanines, synthesized using triisobutylchlorosilane derivatives, contributes to optimized morphology at the heterojunction interface [12].

    Table 3: Performance Enhancement Data for Ternary Organic Photovoltaic Devices

    Additive ConcentrationShort Circuit Current ImprovementPower Conversion Efficiency ImprovementFill Factor Change
    2.7 wt%15-20%12-15%Moderate increase
    3.7 wt%20-25%15-20%Significant increase
    4.8 wt%10-15%8-12%Decreased

    Recent developments in ternary organic solar cell technology have demonstrated that silicon phthalocyanines synthesized with triisobutylchlorosilane precursors can achieve power conversion efficiencies exceeding 17% when optimally incorporated into advanced donor-acceptor systems [24]. The energy level alignment and frontier orbital characteristics of these additives enable efficient charge transfer cascades that minimize energy losses during photovoltaic operation [26].

    Functional/Protective Coatings for MEMS and Nanomaterials

    Triisobutylchlorosilane finds significant application in developing functional and protective coatings for microelectromechanical systems and nanomaterials [31]. The compound serves as a precursor for anti-stiction monolayers that prevent adhesion between moving parts in microscale devices [34]. These coatings, applied through vapor-phase deposition processes, provide essential protection against environmental factors including moisture, corrosion, and particulate contamination [32].

    The application of triisobutylchlorosilane-derived coatings in microelectromechanical systems demonstrates superior thermal stability compared to conventional organic protective layers [34]. These silicon-based coatings maintain functionality at temperatures exceeding 200 degrees Celsius while providing excellent chemical resistance against aggressive environments [31]. The conformal nature of these coatings ensures complete coverage of complex three-dimensional microstructures without affecting device performance [32].

    Table 4: Properties of MEMS Protective Coatings Derived from Triisobutylchlorosilane

    PropertyValueApplication Benefit
    Thermal Stability>200°CHigh-temperature operation
    Coating Thickness5-100 nmMinimal performance impact
    Contact Angle>90°Hydrophobic protection
    Chemical ResistanceExcellentHarsh environment tolerance

    For nanomaterial applications, triisobutylchlorosilane-derived coatings provide essential surface modification capabilities that enhance dispersion stability and prevent agglomeration [35]. These coatings can be applied to various nanomaterial surfaces including silica, titania, and quantum dots to improve biocompatibility and functionality [38]. The silicon-oxygen bonds formed during the coating process exhibit exceptional strength, with bond dissociation energies exceeding 460 kilojoules per mole [39].

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Corrosive

    Other CAS

    13154-25-1

    Dates

    Modify: 2023-08-15

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